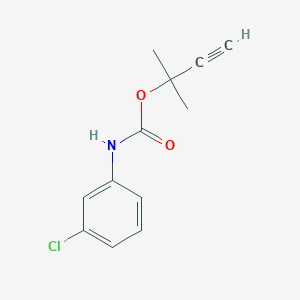![molecular formula C17H22N2O3S B11592521 (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11592521.png)
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfanylideneimidazolidinone core substituted with a diethoxyphenyl group and a propyl chain.
准备方法
The synthesis of (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the imidazolidinone core: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the sulfanylidene group: This is achieved by reacting the imidazolidinone intermediate with a sulfur-containing reagent under appropriate conditions.
Attachment of the diethoxyphenyl group: This step involves the reaction of the intermediate with a diethoxyphenyl derivative, typically through a condensation reaction.
Addition of the propyl chain:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfanylidene group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyphenyl group or the propyl chain can be replaced by other substituents under appropriate conditions.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new industrial processes or products, particularly those requiring specific chemical reactivity or stability.
作用机制
The mechanism of action of (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one can be compared with other similar compounds, such as:
(2Z)-2-[(3,4-diethoxyphenyl)methylidene]-6-[(4-methylphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione: This compound shares a similar diethoxyphenyl group but has a different core structure and additional substituents.
Isopropyl N-(3,4-diethoxyphenyl)carbamate: This compound also contains the diethoxyphenyl group but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential reactivity, which may offer distinct advantages in certain applications.
属性
分子式 |
C17H22N2O3S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H22N2O3S/c1-4-9-19-16(20)13(18-17(19)23)10-12-7-8-14(21-5-2)15(11-12)22-6-3/h7-8,10-11H,4-6,9H2,1-3H3,(H,18,23)/b13-10- |
InChI 键 |
XIJWESVBUYEXJQ-RAXLEYEMSA-N |
手性 SMILES |
CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC)OCC)/NC1=S |
规范 SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC)OCC)NC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-2-phenyl-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592443.png)
![4-({[3-(4-methoxyphenyl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11592444.png)
![(2Z)-6-benzyl-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11592449.png)
![2H-Naphtho[1,8-cd]isothiazole-2-acetamide, N-(2-methoxyphenyl)-, 1,1-dioxide](/img/structure/B11592452.png)
![(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11592457.png)
![2-methoxy-N-[2-(morpholin-4-yl)-5-{4-oxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}phenyl]benzamide](/img/structure/B11592465.png)
![Methyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11592470.png)
![(5Z)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11592478.png)

![prop-2-en-1-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11592502.png)
![2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11592510.png)
![(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592511.png)
![ethyl 5-[3-(cyclohexylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B11592517.png)
![(5Z)-2-(3-methylphenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592527.png)
